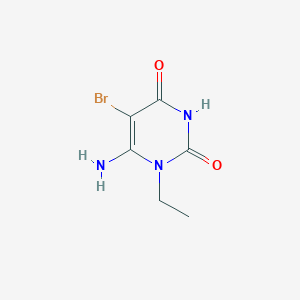
1,3-Bis(1-adamantyl)imidazol-2-ylidene
Overview
Description
1,3-Bis(1-adamantyl)imidazol-2-ylidene is an organic compound that belongs to the class of N-heterocyclic carbenes (NHCs). It is characterized by the presence of two adamantyl groups attached to the nitrogen atoms of an imidazole ring. This compound is known for its stability and unique steric properties, making it a valuable ligand in various chemical reactions .
Mechanism of Action
Target of Action:
“1,3-Bis(1-adamantyl)imidazol-2-ylidene” (often referred to as a N-heterocyclic carbene) interacts with specific biological targets. Although detailed information on its primary targets is scarce, it is known to engage with metal centers, particularly transition metals like palladium. These metal complexes play a crucial role in catalytic reactions, such as Heck and Suzuki couplings .
Mode of Action:
The compound coordinates with metal ions, forming stable complexes. For instance, its reaction with palladium leads to the formation of a Pd-carbene complex. This complex can participate in various catalytic processes, including cross-coupling reactions. The N-heterocyclic carbene acts as a ligand, stabilizing the metal center and facilitating the desired transformations .
Action Environment:
Environmental factors significantly influence the compound’s efficacy and stability:
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(1-adamantyl)imidazol-2-ylidene can be synthesized through several methods. One common approach involves the deprotonation of the corresponding imidazolium salt using a strong base such as potassium tert-butoxide. The reaction is typically carried out in an inert atmosphere to prevent the carbene from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in specialized facilities equipped to handle air-sensitive materials .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(1-adamantyl)imidazol-2-ylidene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolium salts.
Reduction: It can be reduced to form imidazolidines.
Substitution: The carbene can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as alkyl halides for substitution reactions. These reactions are typically carried out under controlled conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions include imidazolium salts, imidazolidines, and substituted imidazoles. These products have various applications in organic synthesis and catalysis .
Scientific Research Applications
1,3-Bis(1-adamantyl)imidazol-2-ylidene has a wide range of scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound has been studied for its potential use in biological systems as a stabilizing agent for reactive intermediates.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the production of fine chemicals and pharmaceuticals, serving as a catalyst in various industrial processes
Comparison with Similar Compounds
Similar Compounds
- 1,3-Di-tert-butylimidazol-2-ylidene
- 1,3-Di(2,6-diisopropylphenyl)imidazol-2-ylidene
- 1,3-Di(2,4,6-trimethylphenyl)imidazol-2-ylidene
Uniqueness
1,3-Bis(1-adamantyl)imidazol-2-ylidene is unique due to its bulky adamantyl groups, which provide significant steric hindrance. This property enhances the stability of the carbene and its metal complexes, making it a valuable ligand in catalysis. The compound’s stability and reactivity distinguish it from other N-heterocyclic carbenes .
Properties
IUPAC Name |
1,3-bis(1-adamantyl)-2H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22/h1-2,16-21H,3-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLONOWACPBEYFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4CN(C=C4)C56CC7CC(C5)CC(C7)C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436293 | |
| Record name | 1,3-bis(1-adamantyl)imidazol-2-ylidene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131042-77-8 | |
| Record name | 1,3-bis(1-adamantyl)imidazol-2-ylidene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


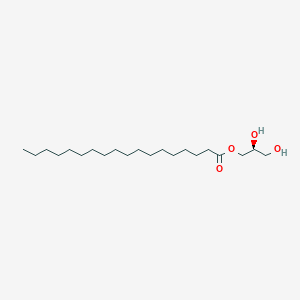

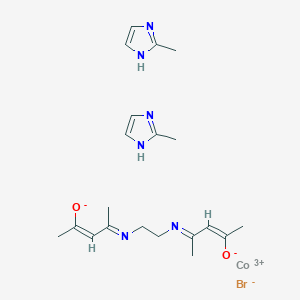

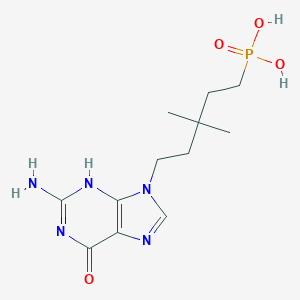
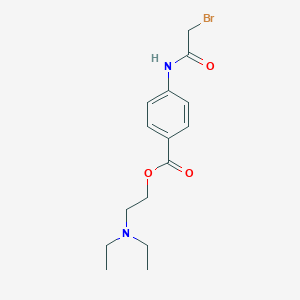
![3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B134749.png)
![Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate](/img/structure/B134754.png)

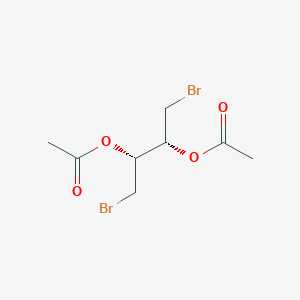

![5-[3-Hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]pyrrolidine-2,4-dicarboxylic acid](/img/structure/B134763.png)
